molecular formula C20H31N3O5S B7713439 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B7713439
M. Wt: 425.5 g/mol
InChI Key: DVWLMKBBINJQRB-UHFFFAOYSA-N
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Description

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound that features a combination of piperidine, sulfonyl, phenoxy, and morpholine groups

Properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5S/c1-17-6-9-23(10-7-17)29(25,26)19-4-2-18(3-5-19)28-16-20(24)21-8-11-22-12-14-27-15-13-22/h2-5,17H,6-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWLMKBBINJQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. This forms the phenoxy intermediate.

    Acylation Reaction: The phenoxy intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)morpholine in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and morpholine groups are particularly important for binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • 4-(4-Methylpiperidin-1-yl)aniline
  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

Uniqueness

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both piperidine and morpholine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

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